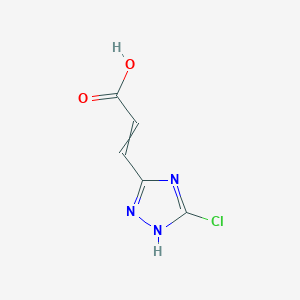
3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a chloro-substituted triazole ring attached to an acrylic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid typically involves the reaction of 5-chloro-1H-1,2,4-triazole-3-carboxylic acid with appropriate reagents to introduce the acrylic acid moiety. One common method involves the use of succinic anhydride and aminoguanidine hydrochloride as starting materials . The reaction proceeds through nucleophilic opening of the succinimide ring followed by recyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance reaction efficiency and yield . The choice of reagents and reaction conditions can be optimized to achieve high purity and yield suitable for industrial applications.
化学反应分析
Types of Reactions
3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
科学研究应用
3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of microbial cell walls . The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
5-Chloro-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but lacks the acrylic acid moiety.
3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole: Contains a methoxy group instead of the acrylic acid moiety.
1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a phenyl group instead of the chloro and acrylic acid moieties.
Uniqueness
The uniqueness of 3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid lies in its combination of the chloro-substituted triazole ring and the acrylic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
属性
IUPAC Name |
3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNAFTZWFWSTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C1=NNC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

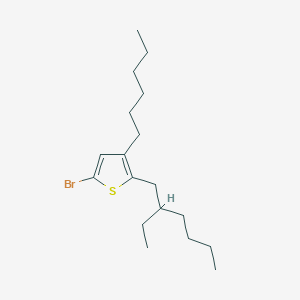

![2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid](/img/structure/B12507129.png)
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one](/img/structure/B12507130.png)
![3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507135.png)

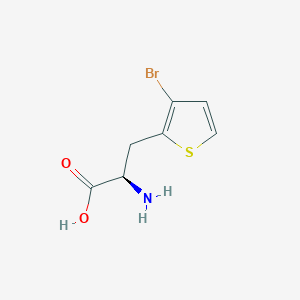

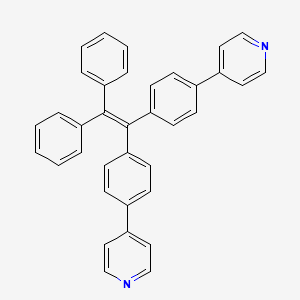
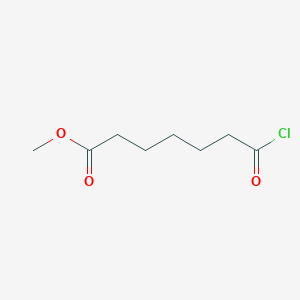
![(1R,3E,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B12507188.png)
![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12507200.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(dipentylamino)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12507202.png)
